(2,4,5-Trimethoxyphenyl)methanamine

Descripción

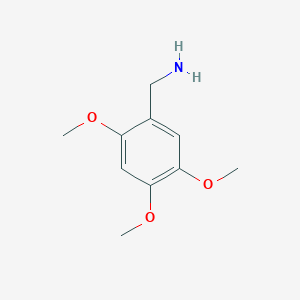

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154584-98-2 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Organic Intermediate

(2,4,5-Trimethoxyphenyl)methanamine serves as a crucial precursor in a variety of organic reactions, making it a highly versatile intermediate. Its utility stems from the reactivity of the primary amine group and the influence of the electron-donating methoxy (B1213986) groups on the aromatic ring. This combination allows for its participation in numerous chemical transformations, leading to the formation of a wide array of more complex structures.

The isomeric relationship with other trimethoxyphenyl compounds, such as the well-known mescaline (3,4,5-trimethoxyphenethylamine), highlights the nuanced structural differences that can lead to vastly different chemical and biological properties. nih.govwikipedia.org While its direct psychoactive effects in humans appear to be limited compared to its isomers, its value as a synthetic starting material is well-established. wikipedia.org The strategic placement of the methoxy groups at the 2, 4, and 5 positions of the phenyl ring influences the regioselectivity of subsequent reactions, guiding the assembly of intricate molecular frameworks.

The synthesis of this compound itself can be achieved through various methods, often starting from readily available precursors. For instance, the related compound 2,4,5-trimethoxybenzaldehyde (B179766) can be synthesized from β-asarone, a major component of calamus oil. scholaris.ca This aldehyde can then be converted to the target methanamine through reductive amination or other established synthetic routes. The availability of such synthetic pathways enhances its utility as an intermediate in research and development.

Foundational Role in Complex Molecular Architecture

Established Synthetic Pathways and Optimizations

The traditional synthesis of this compound primarily relies on the transformation of its corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde (B179766). Key established methods include reductive amination and various catalytic hydrogenation strategies.

Reductive Amination Approaches from Corresponding Aldehydes

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. In the case of this compound, the process commences with 2,4,5-Trimethoxybenzaldehyde, which reacts with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the target primary amine. The efficiency and selectivity of this one-pot reaction are highly dependent on the choice of reducing agent and reaction conditions. nih.govacs.org

A variety of reducing agents have been successfully employed for this transformation. These include complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation using molecular hydrogen (H₂). acs.orgresearchgate.net The selection of the reducing agent often involves a trade-off between reactivity, selectivity, cost, and safety. For instance, while NaBH₄ is a potent and common reducing agent, its use may require careful control of reaction conditions to prevent the reduction of the starting aldehyde before imine formation.

Interactive Table: Comparison of Reductive Amination Conditions for Aromatic Aldehydes

| Aldehyde Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Ammonia | H₂ / Pd/C | - | Elevated | - | nih.gov |

| Various Aldehydes | Various Amines | NaBH₄ / Boric Acid | Solvent-free | - | High | researchgate.net |

| α-branched Aldehydes | p-Anisidine | Hantzsch Ester / TRIP catalyst | - | - | Excellent | nih.gov |

| Various Aldehydes | Various Amines | Et₃SiH / Pd/C | Water (micellar) | 65 | 70-89 | rsc.org |

Optimizing these conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. acs.org

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a versatile and widely used strategy in organic synthesis. masterorganicchemistry.com Beyond its role in reductive amination, it can be employed to reduce other nitrogen-containing functional groups to the desired amine. Two prominent pathways for synthesizing this compound via catalytic hydrogenation involve the reduction of an oxime or a nitrile.

The first approach involves the conversion of 2,4,5-Trimethoxybenzaldehyde to its corresponding oxime through a condensation reaction with hydroxylamine. The resulting 2,4,5-Trimethoxybenzaldehyde oxime is then subjected to catalytic hydrogenation. A variety of catalysts are effective for this reduction, with Raney Nickel being a classic and robust choice. masterorganicchemistry.comyoutube.com The hydrogenation proceeds by the addition of hydrogen across the C=N double bond of the oxime, yielding the primary amine.

Alternatively, the target amine can be synthesized from 2,4,5-trimethoxybenzonitrile (B84109). The nitrile group (-C≡N) can be catalytically hydrogenated to a primary amine (-CH₂NH₂). This reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst such as Raney Nickel or palladium on carbon (Pd/C). masterorganicchemistry.comresearchgate.net This method provides a direct route to the benzylamine (B48309) from the corresponding nitrile.

Emerging Synthetic Approaches

To address the demands for greater efficiency, scalability, and sustainability, novel synthetic methodologies are continuously being developed. For this compound, emerging approaches include the adoption of continuous flow technologies and the innovation of metal-free catalytic systems.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. rsc.orgresearchgate.net The reductive amination of aromatic aldehydes is well-suited for adaptation to a continuous flow process.

In a typical setup, streams of the aldehyde, the amine source (e.g., ammonia in a solvent), and the reducing agent (or a stream passing through a packed-bed of a heterogeneous catalyst) are continuously mixed in a reactor coil or a microreactor. rsc.orgresearchgate.net The use of an oscillatory plug flow reactor (OFR) has been shown to be effective for carrying out reductive aminations under aqueous micellar conditions, which enhances mixing and mass transfer between phases. rsc.org This technology allows for multigram-scale production with reduced waste and the potential for catalyst recycling. rsc.org While specific application to this compound is not widely reported, the successful application to a diverse range of other aldehydes demonstrates its high potential for the scalable production of this compound. rsc.orgresearchgate.net

Innovations in Metal-Free Catalysis for Amination Reactions

Growing environmental concerns and the cost of precious metal catalysts have spurred the development of metal-free catalytic systems for amination reactions. Organocatalysis, in particular, has provided innovative solutions for asymmetric reductive aminations.

One notable development is the use of a chiral phosphoric acid catalyst, such as TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), for the asymmetric reductive amination of aldehydes. nih.gov In this process, a racemic α-branched aldehyde can be converted into a β-branched secondary amine with high enantioselectivity through a dynamic kinetic resolution, using a Hantzsch ester as the hydride source. nih.gov Another metal-free approach utilizes Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to catalyze the direct reductive amination of aldehydes with formic acid as the reductant. researchgate.net These methods offer a greener alternative to traditional metal-catalyzed reactions.

Mechanistic Insights into Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic pathways and developing new ones. The synthesis of this compound through the aforementioned routes involves well-studied mechanistic steps.

In the reductive amination of 2,4,5-Trimethoxybenzaldehyde with ammonia, the reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The carbinolamine then undergoes dehydration to form a protonated imine (or iminium ion), which is the key electrophilic species that is subsequently reduced. nih.gov The reducing agent, whether it be a hydride from NaBH₄ or H₂ activated by a catalyst, delivers a hydride to the imine carbon, which, after protonation, yields the final primary amine. nih.gov The formation of secondary and tertiary amines can occur if the newly formed primary amine acts as a nucleophile and reacts with another molecule of the imine or the starting aldehyde.

For the catalytic hydrogenation of the nitrile , the mechanism is believed to proceed through the formation of an intermediate imine. The nitrile group is first partially hydrogenated on the catalyst surface to an imine, which is then further hydrogenated to the primary amine. researchgate.net

In the organocatalytic reductive amination , the chiral phosphoric acid catalyst plays a crucial role in activating the imine intermediate formed from the aldehyde and the amine. It does so by forming a hydrogen-bonded complex, which not only enhances the electrophilicity of the imine but also creates a chiral environment that directs the hydride attack from the Hantzsch ester to one face of the imine, leading to the observed enantioselectivity. nih.gov

Nucleophilic Addition and Imine Intermediate Formation

The synthesis of this compound typically commences with the reaction between 2,4,5-trimethoxybenzaldehyde and a source of ammonia. This reaction is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of an imine, often referred to as a Schiff base. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in several steps. Initially, the amine's nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.org This step is reversible. nih.gov

For the reaction to proceed towards the imine, the carbinolamine intermediate must be dehydrated. This elimination of a water molecule is typically catalyzed by a mild acid. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O), but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.org The optimal pH for imine formation is generally found to be between 4 and 5. libretexts.org Following the departure of water, an iminium ion is formed, which is then deprotonated to yield the neutral imine. libretexts.org The entire process is a condensation reaction, as a small molecule (water) is eliminated. masterorganicchemistry.com

The general reaction can be depicted as follows: 2,4,5-Trimethoxybenzaldehyde + NH₃ ⇌ (2,4,5-Trimethoxyphenyl)methanimine + H₂O

The formation of the imine is an equilibrium process. nih.gov To drive the reaction to completion, the water produced is often removed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov

Detailed Studies of Reduction Mechanisms

Once the imine intermediate is formed, it is reduced to the target primary amine, this compound. This can be achieved either in a stepwise manner or as a "one-pot" direct reductive amination where the aldehyde, amine, and reducing agent are combined. ias.ac.in The choice of reducing agent is critical as it must selectively reduce the imine C=N bond without affecting the aromatic ring or the methoxy groups.

Commonly employed reducing agents are complex metal hydrides. masterorganicchemistry.com These reagents act as a source of hydride ions (H⁻), which attack the carbon atom of the imine double bond.

Hydride-Based Reducing Agents: A comparative analysis of common hydride reagents highlights their specific applications and limitations in reductive amination.

| Reducing Agent | Formula | Characteristics & Selectivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | A versatile and cost-effective reagent. It can reduce both aldehydes and imines. Therefore, in a stepwise process, it is added after the imine has been formed. ias.ac.incommonorganicchemistry.com | Methanol (B129727), Ethanol commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | More selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-5) and readily reduces iminium ions while being slow to react with aldehydes or ketones. This makes it ideal for one-pot reductive aminations. masterorganicchemistry.com | Methanol commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A mild and selective reducing agent, often referred to as STAB. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. It is sensitive to water and not typically used with protic solvents like methanol. masterorganicchemistry.comcommonorganicchemistry.com | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.com |

Catalytic Hydrogenation: Another effective method for the reduction of the imine intermediate is catalytic hydrogenation. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Platinum and Palladium Catalysts: Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are frequently used for the reduction of imines. organic-chemistry.orgopenstax.org This method is often very clean and efficient.

Cobalt-Based Catalysts: Recent studies have explored more economical 3d metal catalysts. Amorphous cobalt (Co) nanoparticles, prepared in situ from CoCl₂ and a reducing agent like NaBH₄, have been shown to effectively catalyze reductive aminations using H₂ gas under relatively mild conditions (e.g., 80-100 °C). researchgate.net For the amination of aromatic aldehydes, these cobalt-containing composites have demonstrated high activity and selectivity, leading to excellent yields of the desired amine. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2,4,5 Trimethoxyphenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (2,4,5-Trimethoxyphenyl)methanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. As a nucleophile, it readily engages in reactions with electrophilic partners.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated to form amides. This common transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of structurally similar amines has been successfully performed using acetic anhydride (B1165640) in the presence of polyphosphoric acid to yield the corresponding N-acetyl derivatives. nih.gov This method is part of the broader Friedel-Crafts acylation, a significant reaction for creating aromatic ketones. nih.gov Similarly, the reaction with benzoyl chloride would yield the corresponding N-benzoyl amide. These amide derivatives are important in various fields, including medicinal chemistry. researchgate.netgoogle.com

Sulfonylation, the reaction with sulfonyl chlorides, produces sulfonamides. These reactions are analogous to acylation and are crucial for synthesizing compounds with a range of biological activities. The synthesis of N-(2,4,5-trichlorophenyl)-2-oxo-and 2-hydroxycycloalkylsulfonamides highlights the importance of the sulfonamide functional group in the development of new chemical entities. researchgate.net

| Reaction Type | Reagent | Product Class | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-acyl amide | Base (e.g., Triethylamine), Dichloromethane (B109758), 0-20°C google.com |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-acyl amide | Polyphosphoric Acid, 60°C nih.gov |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N-sulfonyl amide (Sulfonamide) | Base (e.g., Pyridine), Dichloromethane |

Alkylation and N-Substitution Pathways

The nitrogen atom of the primary amine can be alkylated through nucleophilic substitution reactions with alkyl halides, leading to secondary and tertiary amines. These N-substitution pathways are fundamental in modifying the compound's structure. For example, methylation of the amine nitrogen can be carried out to investigate its role as a hydrogen-bond donor in biological systems. nih.gov The synthesis of N-alkyl derivatives is a common strategy in organic synthesis.

Electrophilic Aromatic Substitution Reactions on the Trimethoxyphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy (B1213986) groups. libretexts.org These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org

Nitration and Halogenation Studies

Nitration and halogenation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Nitration : This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Halogenation : Bromination or chlorination requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. libretexts.orgmsu.edu

Given the strong activation by the methoxy groups, these reactions are expected to proceed under mild conditions. The substitution pattern will be dictated by the directing effects of the existing substituents.

Directing Effects of Methoxy Substituents

The three methoxy (-OCH₃) groups on the phenyl ring are powerful activating groups and ortho-, para-directors. libretexts.orgorganicchemistrytutor.com This is due to the resonance effect, where the oxygen's lone pairs of electrons are donated into the aromatic pi-system. organicchemistrytutor.comvaia.comyoutube.com This donation increases the electron density at the ortho and para positions relative to the methoxy group, making these sites more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

In this compound, the only available position for substitution on the aromatic ring is the C6 position. The methoxy groups at C2 and C4 direct ortho and para to themselves, which includes the C6 position. The methoxy group at C5 directs ortho to the C4 and C6 positions. Therefore, the combined directing effects of all three methoxy groups strongly favor electrophilic substitution at the C6 position, leading to a high degree of regioselectivity in reactions like nitration and halogenation.

Oxidation and Reduction Chemistry of the Methanamine Moiety

The methanamine side chain can undergo both oxidation and reduction reactions, further expanding the synthetic utility of the parent compound.

Oxidation: The primary benzylic amine moiety is susceptible to oxidation. Depending on the reagents and conditions, different products can be obtained.

Oxidation to Imines: Metal-free catalytic systems, such as those using salicylic (B10762653) acid derivatives under an oxygen atmosphere, can promote the oxidative coupling of benzylamines to form N-benzylidenebenzylamines (imines). nih.gov

Oxidation to Aldehydes: Visible light flavin photocatalysis can convert benzylamines into their corresponding aldehydes under mild conditions, with oxygen as the terminal oxidant. thieme-connect.com

Oxidation to Amides: Lewis acid-catalyzed oxidation, for example using ZnBr₂ or FeCl₃ with tert-butyl hydroperoxide (TBHP) as the oxidant, can transform benzylamines into benzamides. rsc.org

| Oxidation Product | Catalyst/Reagent System | Reference |

|---|---|---|

| Imine | Salicylic Acid Derivatives / O₂ | nih.gov |

| Aldehyde | Riboflavin Tetraacetate / Blue Light / O₂ | thieme-connect.com |

| Amide | FeCl₃ / TBHP | rsc.org |

| Nitrile | CuCl / TEMPO / DMEDA / O₂ | researchgate.net |

Reduction: The term "reduction" in the context of the this compound moiety primarily relates to its synthesis from more oxidized precursors. For instance, the corresponding nitrile, 2,4,5-trimethoxybenzonitrile (B84109), can be reduced to form the target primary amine. Photocatalytic reduction using palladium-loaded titanium(IV) oxide has been shown to effectively reduce benzonitrile (B105546) to benzylamine. rsc.orgrsc.org Similarly, the reduction of an imine or oxime derived from 2,4,5-trimethoxybenzaldehyde (B179766) would also yield the title compound. A common method for such reductions involves sodium borohydride (B1222165). ias.ac.in

Oxidative Transformations of the Amine Group

The primary amine group of this compound is susceptible to oxidation, a reaction common to benzylamines. The principal transformation is oxidative deamination, which converts the aminomethyl group (-CH₂NH₂) into a formyl group (-CHO), yielding the corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde. This conversion is a key reaction, as the aldehyde is a valuable precursor in various synthetic applications.

Several methodologies have been established for the oxidative deamination of benzylamines, which are applicable to this compound. These methods often employ metal catalysts or specific oxidizing agents to achieve high efficiency and selectivity.

Metal-Catalyzed Oxidation : Nickel(II) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to catalyze the oxidative deamination of benzylamines using water as the oxidant. rsc.orgrsc.org This approach is considered a green chemistry method as it avoids the use of hazardous and stoichiometric oxidants. rsc.org The reaction typically proceeds in an aqueous medium, where the catalyst facilitates the attack of water on a metal-bound imine intermediate, leading to the release of the aldehyde and ammonia (B1221849). rsc.orgrsc.org

Copper-Catalyzed Glycoxidation : In model systems, copper(II) ions have been shown to mediate the oxidative deamination of benzylamine in the presence of reducing sugars like glucose or its derivatives, such as 3-deoxyglucosone. nih.gov The reaction is accelerated at higher pH and in the presence of oxygen, suggesting a mechanism involving reactive oxygen species. nih.gov

Polyphenol-Mediated Oxidation : Extracts from natural sources rich in polyphenols, such as green tea and coffee, can induce the oxidative deamination of benzylamine, a reaction that is often accelerated by the presence of copper ions. acs.org

The general outcome of these oxidative processes is the conversion of the primary amine to an imine intermediate, which is then hydrolyzed to the aldehyde.

| Method | Catalyst / Reagent | Oxidant | Typical Product | Reference(s) |

| Metal-Catalyzed | Ni(II)-NHC Complex | Water | Benzaldehyde | rsc.org, rsc.org |

| Glycoxidation | Cu(II) / Glucose | Oxygen | Benzaldehyde | nih.gov |

| Polyphenol-Mediated | Tea/Coffee Extracts, Cu(II) | Oxygen | Benzaldehyde | acs.org |

Selective Reduction of Modified Derivatives

While the amine itself is in a reduced state, its derivatives can undergo selective reduction. A primary example is the reduction of imines (or Schiff bases) formed from the reaction of this compound with aldehydes or ketones. This two-step process, known as reductive amination, is a powerful method for synthesizing secondary and tertiary amines. masterorganicchemistry.comlibretexts.org

Imine Formation : this compound reacts with a carbonyl compound (aldehyde or ketone) to form a C=N double bond, yielding an N-substituted imine. This reaction is typically reversible and is often favored by removing the water formed as a byproduct.

Selective Reduction : The resulting imine is then reduced to the corresponding amine. This reduction must be selective, targeting the imine (or its protonated form, the iminium ion) while not affecting the carbonyl group of the starting material if present in excess. masterorganicchemistry.com

Several reducing agents are particularly effective for this selective transformation:

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is mild enough that it does not reduce aldehydes or ketones at the slightly acidic pH (4-5) required for imine formation. masterorganicchemistry.com It selectively reduces the more reactive iminium ion, making it ideal for one-pot reductive amination reactions. masterorganicchemistry.comlibretexts.org

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Similar to NaBH₃CN, this is a mild and selective reducing agent widely used for reductive aminations. It is particularly effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium Borohydride (NaBH₄) : While capable of reducing aldehydes and ketones, NaBH₄ can be used in a stepwise procedure. The imine is formed first, and then NaBH₄ is added to reduce it. commonorganicchemistry.com

This strategy allows for the controlled synthesis of a wide array of N-alkylated or N-arylated derivatives of this compound.

| Reducing Agent | Chemical Formula | Typical Solvents | Key Features | Reference(s) |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH) | Selectively reduces iminiums over carbonyls; suitable for one-pot reactions. | masterorganicchemistry.com, commonorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and effective; sensitive to water. | masterorganicchemistry.com, commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Less selective; typically used in a stepwise process after imine formation. | commonorganicchemistry.com |

Derivatization for Enhanced Functionality and Analytical Detection

Derivatization of this compound is a key strategy to enhance its detectability in various analytical techniques, particularly chromatography and mass spectrometry. These strategies involve attaching a functional group (a "tag") to the primary amine that imparts desirable spectroscopic or ionization properties.

Strategies for Modifying Spectroscopic Properties

For analytical methods that rely on UV-Vis absorbance or fluorescence detection, the inherent spectroscopic properties of this compound may not provide sufficient sensitivity. Derivatization with a chromophoric (light-absorbing) or fluorophoric (light-emitting) tag can significantly lower the limit of detection.

While specific studies on this compound are limited, general derivatization reagents for primary amines are widely applicable. These reagents typically contain a reactive group that covalently binds to the amine and a large, conjugated π-system that acts as the chromophore/fluorophore.

Dansyl Chloride : Reacts with primary amines to form highly fluorescent sulfonamide adducts, enabling detection at very low concentrations.

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) : Forms a carbamate (B1207046) linkage with primary amines. The fluorenyl group is a strong chromophore and fluorophore, making it a common derivatization agent in liquid chromatography. researchgate.net

Anthracene-based Reagents : Reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) introduce the highly fluorescent anthracene (B1667546) moiety, drastically enhancing detection sensitivity. mdpi.com

The introduction of these groups alters the electronic structure of the molecule, leading to strong absorption and/or emission at wavelengths where background interference is minimal.

Preparation of Charged Adducts for Mass Spectrometry Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identification and quantification. Techniques like electrospray ionization (ESI) rely on the analyte being charged in solution. While this compound can be protonated to form a positive ion, its ionization efficiency can be poor, particularly at low concentrations.

Derivatization to introduce a permanent, fixed positive charge is a highly effective strategy to improve MS detection sensitivity. researchgate.net These "charge-tagging" reagents react with the primary amine to create a permanently cationic derivative, which ionizes with high efficiency regardless of the mobile phase pH.

Tris(trimethoxyphenyl)phosphonium (TMPP) Reagents : These reagents, such as TMPP-Ac-OSu, react with primary amines to form a stable derivative containing a phosphonium (B103445) cation. researchgate.netresearcher.life The permanent positive charge ensures strong signal intensity in positive-ion ESI-MS.

Pyrylium and Pyridinium (B92312) Salts : Reagents like 2,4,6-trimethylpyrylium (TMPy) or 4-(4-methoxyphenyl)-2,6-diphenylpyrylium salts react with primary amines to form stable, positively charged N-substituted pyridinium adducts. mdpi.comshimadzu-webapp.eu These adducts show excellent ionization efficiency in both ESI and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com

This approach not only enhances sensitivity but also improves the specificity of detection, as the derivatized analyte will have a unique and predictable mass-to-charge ratio. researchgate.netpsu.edu

Computational Chemistry and Theoretical Modeling of 2,4,5 Trimethoxyphenyl Methanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized ground-state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For the analogous compound, (3,4,5-Trimethoxyphenyl)methanamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are employed to predict bond lengths, bond angles, and dihedral angles. These calculations have shown that the bond lengths and angles in mescaline analogs are in good agreement with experimental data where available nanobioletters.com. The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum nanobioletters.com.

Table 1: Illustrative Optimized Geometrical Parameters for a Trimethoxyphenylalkanamine Analog

| Parameter | Bond | Predicted Value (Å/°) |

| Bond Length | C-N | 1.4 - 1.5 |

| C-O (methoxy) | ~1.3 | |

| Bond Angle | C-N-C | 110 - 111 |

| C-O-C (methoxy) | ~120 |

Note: This data is representative of trimethoxyphenylalkanamine structures as reported in computational studies of mescaline analogs. nanobioletters.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity nanobioletters.com. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For mescaline and its derivatives, DFT calculations have shown HOMO-LUMO gaps in the range of 3.4 to 3.6 eV, suggesting that these are thermodynamically stable molecules nanobioletters.com.

Table 2: Representative Frontier Molecular Orbital Energies for a Trimethoxyphenylalkanamine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | 3.4 - 3.6 |

Note: The HOMO-LUMO gap data is based on computational studies of mescaline analogs. nanobioletters.com Specific HOMO and LUMO energy values would be dependent on the exact computational method and basis set used.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For molecules with amine and methoxy (B1213986) groups, the EPS map would be expected to show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like (2,4,5-Trimethoxyphenyl)methanamine, theoretical studies could investigate various reactions, such as its metabolism. For instance, the oxidative deamination of similar compounds has been a subject of interest researchgate.net. Computational modeling can determine the activation energies for different proposed mechanisms, thereby predicting the most likely reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics calculations are excellent for understanding the electronic properties of a single, static conformation, molecules are dynamic entities that can adopt various shapes (conformations). Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different low-energy conformations it can adopt in solution and the flexibility of its side chain. This is particularly important for understanding how the molecule might interact with biological targets, as its shape plays a critical role in molecular recognition. The simulations involve solving Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the calculation of thermodynamic properties.

Applications of 2,4,5 Trimethoxyphenyl Methanamine As a Synthetic Synthon

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical reactivity of (2,4,5-Trimethoxyphenyl)methanamine makes it an ideal starting material for the synthesis of various heterocyclic compounds. Its primary amine functionality, coupled with the activated phenyl ring, allows it to participate in a range of cyclization reactions, leading to the formation of important nitrogen-containing ring systems.

One of the most notable applications of this amine is in the Pictet-Spengler reaction , a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. nih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.com The electron-rich nature of the aromatic ring in this compound facilitates the electrophilic aromatic substitution step of the Pictet-Spengler reaction, often leading to high yields of the desired heterocyclic products. nih.gov These isoquinoline (B145761) and carboline cores are prevalent in a vast number of biologically active natural products and pharmaceutical agents. nih.govmdpi.com

Furthermore, this compound can be employed in the synthesis of benzodiazepines , a class of heterocyclic compounds widely recognized for their therapeutic applications. chemrevlett.comnih.gov The synthesis of 1,5-benzodiazepines, for instance, can be achieved through the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds. nih.gov While direct synthesis from this compound might require multi-step sequences, its structural motif is incorporated into various benzodiazepine (B76468) derivatives. chemrevlett.comhelsinki.fi

The versatility of this compound also extends to its use in multicomponent reactions, such as the Ugi reaction . wikipedia.orgnih.gov The Ugi four-component reaction (Ugi-4CR) brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org The use of this compound as the amine component allows for the introduction of the trimethoxyphenyl moiety into peptide-like scaffolds, enabling the creation of diverse chemical libraries for drug discovery and other applications. nih.govthieme-connect.de

Table 1: Examples of Heterocyclic Synthesis Involving this compound Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Heterocyclic Product | Key Features |

|---|---|---|

| Pictet-Spengler Reaction | Tetrahydroisoquinolines | Acid-catalyzed cyclization, formation of a key alkaloid scaffold. nih.govnih.gov |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Synthesis of indole (B1671886) alkaloid cores. nsf.gov |

| Condensation Reaction | 1,5-Benzodiazepines | Formation of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. chemrevlett.comnih.gov |

| Ugi Four-Component Reaction | α-Aminoacyl amides | Rapid assembly of complex molecules from simple starting materials. wikipedia.orgorganic-chemistry.org |

Building Block for Complex Natural Product Analogues

The 3,4,5-trimethoxyphenyl group is a common structural motif found in a variety of naturally occurring bioactive compounds, including the potent tubulin polymerization inhibitor, combretastatin (B1194345) A-4. nih.govnih.gov This has made this compound and its derivatives attractive starting points for the synthesis of simplified and modified analogues of these complex natural products. The goal of such synthetic endeavors is often to retain or enhance the biological activity of the parent natural product while improving its pharmacological properties, such as solubility and metabolic stability.

For instance, the trimethoxyphenyl moiety is a key pharmacophore for binding to the colchicine (B1669291) site of tubulin. nih.gov Synthetic strategies have focused on incorporating this group into various scaffolds to create novel tubulin polymerization inhibitors with potential anticancer activity. nih.govresearchgate.net Research in this area has led to the development of trimethoxyphenyl-containing stilbenes, chalcones, and various heterocyclic systems that mimic the action of combretastatin and other natural products. nih.gov

The synthesis of these natural product analogues often involves coupling the this compound-derived unit with other aromatic or heterocyclic fragments. These synthetic routes allow for systematic modifications of the linker between the aromatic rings and the substitution patterns on the second ring, enabling a thorough exploration of the structure-activity relationships.

Table 2: Natural Product Analogues Incorporating the Trimethoxyphenyl Moiety This table is interactive. You can sort and filter the data.

| Natural Product Class | Analogue Type | Therapeutic Target |

|---|---|---|

| Combretastatins | Stilbene derivatives | Tubulin Polymerization. nih.gov |

| Podophyllotoxin | Pyrrolizine derivatives | Tubulin and Oncogenic Kinases. nih.gov |

| Curcumin | Biphenyl derivatives | Malignant Melanoma Cells. researchgate.netbenthamscience.com |

Intermediate in the Preparation of Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is a cornerstone of chemical biology, providing tools to probe and modulate biological processes. This compound serves as a valuable intermediate in the generation of diverse molecular scaffolds due to its ability to participate in robust and high-yielding chemical transformations.

The synthesis of libraries of compounds based on a common scaffold is a powerful strategy for identifying new biologically active molecules. The use of this compound in multicomponent reactions like the Ugi reaction is particularly advantageous in this context. nih.gov By systematically varying the other components in the reaction, large and diverse libraries of compounds bearing the trimethoxyphenyl motif can be rapidly assembled. wikipedia.orgorganic-chemistry.org These libraries can then be screened against a range of biological targets to identify new lead compounds for drug discovery.

Furthermore, the heterocyclic scaffolds synthesized from this compound, such as the tetrahydroisoquinolines and benzodiazepines, can be further functionalized to create more complex and elaborate structures. This allows for the fine-tuning of their biological activity and the development of highly specific molecular probes for chemical biology research. The inherent structural diversity that can be achieved starting from this single amine highlights its importance as a versatile platform for scaffold generation.

Role in the Development of Supramolecular Architectures

While the primary applications of this compound are in covalent synthesis, its structural features also suggest a potential role in the field of supramolecular chemistry. Supramolecular architectures are large, well-organized structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The presence of multiple methoxy (B1213986) groups and the aromatic ring in this compound provides several potential sites for non-covalent interactions. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems. The primary amine group is also capable of forming strong hydrogen bonds.

These features make this compound and its derivatives interesting candidates for the design of molecules that can self-assemble into well-defined supramolecular structures. For example, they could be incorporated into larger molecules designed to form liquid crystals, gels, or other organized materials. While specific examples of the use of this compound in the development of supramolecular architectures are not extensively documented in the mainstream literature, its inherent properties make it a promising building block for future research in this area. The principles of crystal engineering and molecular self-assembly could be applied to design novel supramolecular systems based on this versatile chemical compound.

Development and Validation of Analytical Methods for 2,4,5 Trimethoxyphenyl Methanamine Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like (2,4,5-Trimethoxyphenyl)methanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the separation of phenethylamine (B48288) derivatives, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The choice of a C18 or C8 column is standard, providing a hydrophobic surface for the retention of the analyte. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group.

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound of interest and any potential impurities with varying polarities. Detection is commonly achieved using a diode array detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, typically around 280 nm for phenyl-containing compounds.

While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related trimethoxyamphetamine (TMA) isomers offer a strong starting point. For instance, a study on the LC-MS analysis of TMA isomers utilized a reversed-phase column with an acetonitrile-acetic acid mobile phase. nih.govresearchgate.net

Table 1: Exemplar HPLC Method Parameters for Analysis of Trimethoxy-Substituted Phenethylamines

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 284 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative HPLC method based on common practices for the analysis of related phenethylamine compounds.

Method validation would proceed according to established guidelines, assessing parameters such as linearity over a defined concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. As a primary amine, this compound can be analyzed directly by GC, but its polarity can lead to poor peak shape and interactions with the stationary phase. To overcome these issues, derivatization is a common strategy.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to improve its chromatographic properties. For primary amines, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a widely used approach. The resulting fluorinated amides are highly volatile and provide excellent sensitivity with an electron capture detector (ECD) or can be readily analyzed by mass spectrometry (MS).

The choice of a suitable capillary column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point. The oven temperature program is optimized to ensure the separation of the derivatized analyte from any impurities or byproducts of the derivatization reaction.

Studies on the GC-MS analysis of related compounds, such as 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), have demonstrated the utility of derivatization with reagents like acetic anhydride. researchgate.netnih.gov

Table 2: Representative GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then 10 °C/min to 280 °C (5 min hold) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Transfer Line Temp. | 280 °C (for GC-MS) |

This table outlines a typical GC method that would be applicable to the analysis of this compound following derivatization.

Capillary Electrophoresis (CE) Approaches

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, CE offers a powerful alternative to HPLC and GC, often with the advantages of shorter analysis times and lower solvent consumption.

In a typical CE method for a basic compound, a fused-silica capillary is filled with a background electrolyte (BGE) at a low pH. At low pH, the analyte will be protonated and carry a positive charge, allowing it to migrate towards the cathode. The separation of different components is achieved based on their charge-to-size ratio. The inclusion of organic modifiers, such as methanol or acetonitrile, in the BGE can be used to fine-tune the separation.

For enhanced selectivity, particularly for the separation of closely related isomers or impurities, techniques such as micellar electrokinetic chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This creates a pseudo-stationary phase that can interact with neutral and charged analytes, providing an additional separation mechanism.

Coupled Analytical Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a highly specific and sensitive analytical tool. Both LC-MS and GC-MS are instrumental in the definitive identification and quantification of this compound and its impurities.

In LC-MS , the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar compounds like phenethylamines, typically operating in positive ion mode to generate protonated molecular ions [M+H]+. The mass spectrometer can be operated in full-scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. A study on the LC-MS analysis of trimethoxyamphetamine isomers demonstrated good linearity and low limits of detection. nih.govresearchgate.net

GC-MS is a robust technique for the analysis of volatile derivatives of this compound. Following separation on the GC column, the analytes enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). EI produces characteristic fragmentation patterns that are highly reproducible and can be used for structural elucidation and library matching for confident identification. Studies on the metabolism and detection of 2,4,5-trimethoxyamphetamine (TMA-2) have successfully utilized GC-MS. researchgate.netnih.gov

Table 3: Comparison of Coupled Analytical Techniques

| Technique | Ionization Method | Typical Application | Advantages |

| LC-MS | Electrospray Ionization (ESI) | Direct analysis of the compound and its non-volatile impurities. | High specificity and sensitivity, suitable for thermally labile compounds. |

| GC-MS | Electron Ionization (EI) | Analysis of volatile derivatives for quantification and impurity identification. | High-resolution separation, characteristic fragmentation for structural elucidation. |

Purity Assessment and Impurity Profiling Methodologies

The assessment of purity and the profiling of impurities are critical aspects of quality control for any chemical compound. Impurities can arise from the starting materials, intermediates, by-products of the synthesis, or degradation products.

Impurity profiling aims to identify and quantify these impurities. High-resolution techniques like LC-MS and GC-MS are indispensable for this purpose. The development of a comprehensive impurity profile often requires the use of orthogonal analytical techniques (e.g., both HPLC and GC) to ensure that all potential impurities are detected.

The synthetic route used to produce this compound will largely dictate the likely impurities. For example, if the synthesis involves the reduction of a corresponding nitrostyrene, unreacted starting material or partially reduced intermediates could be present. If a reductive amination pathway is used, impurities related to the starting aldehyde or ketone and the reducing agent may be found.

Once potential impurities are identified, their quantification is necessary. This is typically achieved using a validated chromatographic method with reference standards for the known impurities if available. If reference standards are not available, their relative concentrations can be estimated using the principle of relative response factors, assuming they have a similar response to the main compound in the detector.

Comparative Chemical Studies of 2,4,5 Trimethoxyphenyl Methanamine Analogues

Structure-Reactivity Relationships in Trimethoxyphenylmethanamine Derivatives

Influence of Methoxy (B1213986) Group Regiochemistry on Chemical Behavior

The specific arrangement of methoxy groups on the phenyl ring, known as regiochemistry, plays a pivotal role in dictating the chemical behavior of trimethoxyphenylmethanamine analogues. The electron-donating nature of the methoxy group, through resonance and inductive effects, increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. However, the position of these groups determines the extent and location of this increased electron density.

For instance, in analogues where methoxy groups are located at the 2, 4, and 5 positions, as in the parent compound, the resulting electron distribution pattern influences the molecule's interaction with receptors and enzymes. Studies on related phenethylamine (B48288) derivatives have shown that the substitution pattern on the phenyl ring is a critical factor for their activity. For example, the removal of one of the methoxy groups at the 2- or 5-position in related dimethoxy-substituted phenethylamines has been shown to decrease their in vivo activity. researchgate.netgoogle.com

The following table summarizes the impact of methoxy group positioning on the general chemical reactivity of phenethylamine analogues based on established structure-activity relationships. ufl.eduresearchgate.net

| Substitution Pattern | Influence on Aromatic Ring Electron Density | Expected Impact on Amine Nucleophilicity | Steric Hindrance at Benzylic Position |

| 2,4,5-Trimethoxy | High | Moderate | Moderate |

| 2,4,6-Trimethoxy | Very High | Potentially Reduced | High |

| 3,4,5-Trimethoxy | High | High | Low |

This table presents generalized trends based on electronic and steric principles.

Conformational Analysis of Substituted Methanamines

The three-dimensional shape, or conformation, of a molecule is crucial in determining its chemical and biological properties. For substituted methanamines like (2,4,5-Trimethoxyphenyl)methanamine, the rotational freedom around single bonds allows for various spatial arrangements of the methoxy groups and the aminomethyl side chain.

The conformation of the methoxy groups relative to the phenyl ring is a key factor. Studies using 13C NMR have shown that methoxy groups flanked by two ortho substituents tend to adopt an out-of-plane conformation, while those with one or no ortho substituents are more likely to be in the plane of the aromatic ring. nih.gov This conformational preference has been linked to the biological activity of phenethylamine analogues, with out-of-plane methoxy groups potentially interfering with receptor binding. nih.gov

Computational methods, such as systematic conformational analysis using force fields like MMFF94, are also employed to predict the most stable conformers of flexible molecules like substituted phenethylamines. wikipedia.org These analyses help in understanding how different substitution patterns influence the preferred spatial orientation of the molecule. For p-methoxyphenethylamine, multiple stable conformers have been identified experimentally, highlighting the conformational complexity of these systems. wikipedia.org

The orientation of the aminomethyl side chain relative to the substituted phenyl ring is another critical conformational parameter. This orientation is influenced by steric interactions between the side chain and the ring substituents. In highly substituted analogues, such as those with a 2,4,6-trimethoxy pattern, significant steric hindrance would be expected, forcing the side chain and the ortho-methoxy groups into specific, and potentially strained, conformations.

Comparative Synthetic Efficiencies of Analogues

The synthesis of trimethoxyphenylmethanamine analogues can be achieved through various methods, with the efficiency of these syntheses often depending on the substitution pattern of the starting material. Common synthetic routes include the reductive amination of the corresponding trimethoxybenzaldehyde or the reduction of a trimethoxybenzonitrile.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction can be performed directly by reacting the aldehyde with an amine source and a reducing agent, or indirectly by first forming an imine which is then reduced. The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being commonly employed due to their selectivity. organic-chemistry.orgnih.gov The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is another classical method, though it often requires high temperatures. wikipedia.orgalfa-chemistry.commdpi.com

The catalytic hydrogenation of nitriles offers an alternative route to these amines. researchgate.netresearchgate.net This method typically involves the use of a metal catalyst, such as palladium or nickel, under a hydrogen atmosphere. The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.

The yields of these synthetic routes can vary significantly depending on the specific isomer being synthesized. The electronic and steric effects of the methoxy groups can influence the reactivity of the starting aldehyde or nitrile and the stability of any intermediates. For example, the synthesis of 3,4,5-trimethoxyaniline, a related compound, has been reported with a yield of 66.8% via a Hofmann rearrangement. researchgate.net In another example, the catalytic hydrogenation of 2,4,6-trimethylnitrobenzene to produce 2,4,6-trimethylaniline (B148799) has been reported with yields as high as 96%. google.com

The following table provides a general comparison of common synthetic methods used for preparing amines from substituted aromatic compounds, along with reported yield ranges for related structures. It is important to note that a direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature.

| Synthetic Method | Starting Material | General Reaction Conditions | Reported Yield Range for Related Analogues |

| Reductive Amination | Trimethoxybenzaldehyde | Amine source (e.g., ammonia (B1221849), ammonium (B1175870) salt), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Generally high, can exceed 90% under optimized conditions. nih.gov |

| Leuckart-Wallach Reaction | Trimethoxybenzaldehyde | Formic acid or formamide, high temperature (120-185°C) | Variable, can be moderate to good, but may produce N-formylated byproducts. wikipedia.orgmdma.ch |

| Catalytic Hydrogenation | Trimethoxybenzonitrile | H₂, metal catalyst (e.g., Pd/C, Ni) | Can be high, with yields of 58-70% reported for related benzonitriles. researchgate.net |

The yields presented are for illustrative purposes and are based on syntheses of structurally related, but not identical, compounds. Actual yields for specific trimethoxyphenylmethanamine isomers may vary.

Future Perspectives and Research Trajectories for 2,4,5 Trimethoxyphenyl Methanamine Chemistry

Exploration of Novel Catalytic Synthetic Routes

The development of efficient and selective methods for the synthesis of primary amines is a cornerstone of modern organic chemistry. researchgate.netrsc.org Future research into the synthesis of (2,4,5-Trimethoxyphenyl)methanamine is expected to move beyond classical methods towards more sophisticated and sustainable catalytic approaches.

Currently, the synthesis of benzylamines often involves reductive amination of the corresponding benzaldehyde. While effective, this method can sometimes require harsh reagents or conditions. The future will likely see the rise of novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved atom economy. rsc.org

Key areas of exploration will include:

Homogeneous Catalysis: The development of novel transition-metal catalysts, particularly those based on abundant and less toxic metals like iron, cobalt, and nickel, is a promising avenue. rsc.org These catalysts could enable the direct amination of 2,4,5-trimethoxybenzyl alcohol or its derivatives, or the hydrogenation of 2,4,5-trimethoxybenzonitrile (B84109) under milder conditions than currently possible. researchgate.netrsc.org

Heterogeneous Catalysis: The use of supported metal nanoparticles and single-atom catalysts offers advantages in terms of catalyst recovery and recyclability, aligning with the principles of green chemistry. mdpi.com Research could focus on designing catalysts with optimized support interactions to enhance the selective formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Biocatalysis: The application of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. researchgate.net Future work could involve engineering transaminases to efficiently convert a prochiral precursor into this compound or its enantiopure forms.

| Catalytic Approach | Potential Advantages for this compound Synthesis |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. |

| Heterogeneous Catalysis | Ease of catalyst separation and reuse, potential for continuous processes. |

| Biocatalysis | High enantioselectivity, environmentally friendly conditions. |

Development of Advanced Derivatization Reagents and Methodologies

The primary amine functionality of this compound serves as a versatile handle for the introduction of diverse molecular fragments, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties. ijrpr.com Future research will focus on developing more sophisticated derivatization reagents and methodologies.

The classic acylation and alkylation reactions will be supplemented by more advanced techniques that allow for precise control over the final molecular architecture. iu.edu

Future trends in derivatization will likely involve:

Novel Acylating and Alkylating Agents: The design of new reagents that can introduce complex and functionalized acyl or alkyl groups in a single step will be a key area of research. iu.eduinterchim.fr This could include reagents bearing fluorinated tags for enhanced analytical detection or biocompatible moieties for biological applications.

Photoredox Catalysis: This emerging field allows for the functionalization of amines under mild conditions using visible light. acs.org Future studies could explore the use of photoredox catalysis for the α-C–H functionalization of this compound, opening up new avenues for creating complex molecular scaffolds.

Click Chemistry: The application of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable method for conjugating this compound to other molecules.

| Derivatization Methodology | Potential Applications for this compound |

| Advanced Acylation/Alkylation | Introduction of complex functional groups for tailored properties. |

| Photoredox Catalysis | C-H functionalization to create novel molecular architectures. |

| Click Chemistry | Efficient conjugation to biomolecules, polymers, or surfaces. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing and discovery. rsc.orgacs.orgrsc.orgnih.gov The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless multi-step synthesis. rsc.orgrsc.orgnih.gov Automated synthesis platforms, on the other hand, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. sigmaaldrich.comwikipedia.orgresearchgate.netresearchgate.net

Future research in this area will focus on:

Continuous Flow Synthesis: Developing robust and scalable flow processes for the synthesis of this compound and its derivatives. This could involve the use of packed-bed reactors with heterogeneous catalysts or the implementation of multi-reactor systems for sequential transformations. acs.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis and functionalization of the target molecule. nih.gov

On-demand Synthesis: Integrating flow synthesis with online purification and analysis to enable the on-demand production of specific derivatives of this compound for immediate use in downstream applications.

| Technology | Impact on this compound Chemistry |

| Flow Chemistry | Improved safety, scalability, and efficiency of synthesis. rsc.orgrsc.org |

| Automated Synthesis | High-throughput screening and rapid library generation. sigmaaldrich.comnih.gov |

| Integrated Systems | On-demand synthesis and real-time process optimization. |

Computational Design of New Chemical Transformations and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and chemical transformations. ijrpr.comnih.govresearchgate.net The future of this compound chemistry will be significantly influenced by the application of computational methods.

By leveraging computational tools, researchers can explore the vast chemical space associated with this molecule and identify promising avenues for experimental investigation, thereby accelerating the pace of discovery. researchgate.netsciopen.comnih.gov

Key areas for computational investigation include:

Catalyst Design: Using density functional theory (DFT) and other computational methods to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. This could involve screening potential catalyst candidates in silico before committing to experimental synthesis. researchgate.netsciopen.com

Reaction Mechanism Studies: Elucidating the detailed mechanisms of known and novel reactions involving this compound to gain a deeper understanding of the factors that control reactivity and selectivity. nih.govresearchgate.net

Prediction of Properties and Applications: Employing quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the biological activities, material properties, and potential applications of novel derivatives of this compound. mdpi.comacs.orgresearchgate.netnih.gov This predictive capability can guide the synthesis of compounds with desired functionalities.

| Computational Approach | Application in this compound Research |

| Catalyst Design | In silico screening and optimization of catalysts for synthesis. researchgate.netsciopen.com |

| Mechanistic Studies | Understanding reaction pathways to improve efficiency and selectivity. nih.govresearchgate.net |

| Predictive Modeling | Guiding the synthesis of derivatives with targeted properties. mdpi.comacs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2,4,5-Trimethoxyphenyl)methanamine in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves and flame-retardant lab coats. Inspect gloves before use and employ proper removal techniques to avoid skin contact .

-

Ventilation : Work in a fume hood to prevent inhalation of vapors. Avoid electrostatic discharge by grounding equipment .

-

Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Ensure containers are upright to prevent leaks .

-

Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

-

First Aid : For skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Hazard Type Precautionary Measures Skin Contact Nitrile gloves, lab coat Inhalation Fume hood, respiratory mask Storage Refrigerated, airtight container

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Reductive Amination : React 2,4,5-trimethoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 hrs). Monitor progress via TLC (eluent: ethyl acetate/hexane 1:3) .

- Nitro Reduction : Reduce 2,4,5-trimethoxynitrobenzene using H₂/Pd-C in ethanol. Purify via column chromatography (silica gel, dichloromethane/methanol 9:1) .

- Yield Optimization : Adjust reaction pH to 6–7 for reductive amination to minimize byproducts. Use anhydrous solvents to prevent hydrolysis .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR (CDCl₃) : Expect aromatic proton signals at δ 6.5–7.0 ppm (3H, singlet for methoxy groups) and a benzylic CH₂NH₂ peak at δ 3.2–3.8 ppm .

- ¹³C NMR : Methoxy carbons at δ 55–60 ppm, aromatic carbons at δ 105–150 ppm .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm). Expected molecular ion [M+H]⁺ at m/z 197. Confirm fragmentation patterns (e.g., loss of –NH₂ group at m/z 180) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodological Answer :

-

Disorder in Methoxy Groups : Use SHELXL (version 2018/3) with restraints for planar methoxy groups. Apply ISOR and DELU constraints to mitigate thermal motion artifacts .

-

Hydrogen Bonding Networks : Perform Hirshfeld surface analysis (CrystalExplorer) to map interactions. Refine H-atom positions using riding models .

-

Twinned Crystals : Test for twinning via PLATON’s TWINABS. Apply twin law matrices (e.g., -h, -k, l) during refinement .

Refinement Parameter SHELXL Instruction Methoxy Restraints AFIX 137Twin Law TWIN -1 0 0 0 -1 0 0 0 1

Q. How does the substitution pattern (2,4,5-trimethoxy) influence the compound’s pharmacological activity compared to analogs?

- Methodological Answer :

- SAR Studies : Compare binding affinity to serotonin receptors (5-HT₂A) using radioligand assays. Synthesize analogs (e.g., 2,4,6-trimethoxy or 3,4,5-trimethoxy) and measure EC₅₀ values .

- Molecular Dynamics : Simulate docking (AutoDock Vina) with receptor PDB 6WGT. The 2,4,5-substitution may enhance π-stacking due to electron-rich methoxy groups .

- In Vivo Potentiation : Pre-treat animal models with this compound (1 mg/kg) 45 min before mescaline. Monitor locomotor activity changes .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- Microcosm Studies : Expose aquatic organisms (Daphnia magna) to 0.1–10 ppm concentrations. Measure LC₅₀ and bioconcentration factors (BCF) over 48 hrs .

- Soil Mobility : Use OECD Guideline 121. Apply compound to soil columns and analyze leachate via HPLC-UV. Correlate mobility with log Kow .

- Degradation Pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) studies. Identify metabolites via LC-QTOF-MS .

Q. What experimental strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Sample at 0, 24, and 72 hrs. Quantify degradation via UPLC-PDA .

- Stabilization Techniques : Use cyclodextrin inclusion complexes (e.g., β-CD) to protect the amine group. Characterize complexes via FTIR (N–H stretch at 3300 cm⁻¹) .

- Oxidation Prevention : Add antioxidants (0.1% BHT) to storage solutions. Monitor peroxide formation with iodometric titration .

Data Contradiction Analysis

- Conflicting Toxicity Data : While acute oral toxicity (H302) is reported , chronic effects remain unstudied. Resolve by conducting 28-day OECD 407 rodent studies.

- Divergent Synthetic Yields : Discrepancies in nitro reduction yields (40–70%) may stem from Pd-C catalyst activity. Standardize catalyst batches (5% Pd, Degussa type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro